molecular formula C13H6F3NO3S B2411476 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 477854-03-8

3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

Cat. No. B2411476
CAS RN: 477854-03-8
M. Wt: 313.25
InChI Key: KZEPTKFBJWYCJD-UHFFFAOYSA-N
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Description

“3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” is a derivative of pyridine . Pyridine derivatives have been synthesized from furan-2-carbaldehyde under Perkin’s conditions .


Synthesis Analysis

The synthesis of this compound involves several steps. The initial compound, 3-(Furan-2-yl)propenoic acid, is prepared from furan-2-carbaldehyde . This acid is then converted to the corresponding azide, which is cyclized to give furo[3,2-c]pyridin-4(5H)-one . Further reactions involve the use of phosphorus oxychloride and boronic acid in a Suzuki coupling reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution, coupling reactions, and cyclization . These reactions are facilitated by various catalysts and under specific conditions .

Scientific Research Applications

Photophysical Properties and Potential Antitumor Applications

  • Fluorescence Studies : Compounds related to 3-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid exhibit promising fluorescence properties. These properties are significant in the context of potential antitumor applications, as they can be used in drug delivery systems, particularly in liposome formulations. These compounds show solvatochromic behavior and are mainly located in the lipid bilayer of liposomes, a crucial aspect for effective drug delivery (Carvalho et al., 2013).

Synthesis and Antinaphylactic Activity

  • Synthesis of Related Compounds : A variety of thieno[2,3-b]pyridine derivatives, including compounds similar to 3-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid, have been synthesized. These compounds have demonstrated antinaphylactic activity, indicating their potential use in therapeutic applications (Wagner et al., 1993).

Generation of Heterocycles for Chemical Applications

  • Novel Heterocycle Synthesis : Research has been conducted on generating various aryl thieno[2,3-c]furans and furo[3,4-b]pyridines, closely related to the subject compound. These derivatives have potential applications in the synthesis of novel chemical entities, which could be beneficial in various chemical and pharmaceutical industries (Kuroda et al., 1991).

Development of Multicomponent Synthesis

  • Functionalized Thieno[2,3-b]pyridines : There has been significant development in the synthesis of functionalized thieno[2,3-b]pyridines, which are structurally related to 3-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid. These developments include multicomponent condensation reactions, offering a range of applications in medicinal chemistry and drug discovery (Dyachenko et al., 2019).

properties

IUPAC Name

3-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO3S/c14-13(15,16)6-4-8-10(17-5-6)9(7-2-1-3-20-7)11(21-8)12(18)19/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEPTKFBJWYCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

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